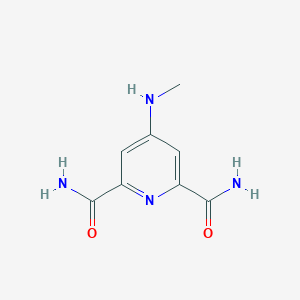
4-(甲基氨基)吡啶-2,6-二甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methylamino)pyridine-2,6-dicarboxamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a methylamino group at the 4-position and carboxamide groups at the 2- and 6-positions
科学研究应用
4-(Methylamino)pyridine-2,6-dicarboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of catalysts and materials with specific properties.
作用机制
- Target of Action Its primary targets are not well-documented in the literature, but it has gained prominence in scientific research due to its unique chemical and biological properties.
- It is known that MAPD can form coordination complexes with transition metals (such as Cu^2+ and Ni^2+), suggesting potential roles in coordination chemistry and stabilization of reactive species .
- However, derivatives based on pyridine-2,6-dicarboxamide scaffolds have been used as model compounds to study intramolecular hydrogen bonding, steric effects, and electronic factors in molecular conformations .
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)pyridine-2,6-dicarboxamide typically involves the reaction of 4-(Methylamino)pyridine with suitable carboxylating agents under controlled conditions. One common method involves the use of carboxylic acid derivatives such as acid chlorides or anhydrides in the presence of a base to facilitate the formation of the carboxamide groups .
Industrial Production Methods
Industrial production of 4-(Methylamino)pyridine-2,6-dicarboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
化学反应分析
Types of Reactions
4-(Methylamino)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used .
相似化合物的比较
Similar Compounds
4-(Dimethylamino)pyridine: Similar in structure but with two methyl groups on the amino nitrogen.
2,6-Dicarboxamidopyridine: Lacks the methylamino group at the 4-position.
4-(N-Allyl-N-methylamino)pyridine: Contains an allyl group in addition to the methylamino group.
Uniqueness
4-(Methylamino)pyridine-2,6-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a nucleophilic catalyst and its potential therapeutic applications make it a compound of significant interest in various research fields .
属性
IUPAC Name |
4-(methylamino)pyridine-2,6-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-11-4-2-5(7(9)13)12-6(3-4)8(10)14/h2-3H,1H3,(H2,9,13)(H2,10,14)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFIMHIHHXKYPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=C1)C(=O)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
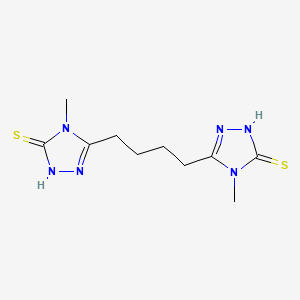

![N-benzyl-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2417544.png)
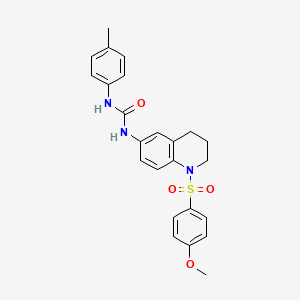
![N-Cycloheptyl-N-[[2-(cyclopropylmethyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2417546.png)
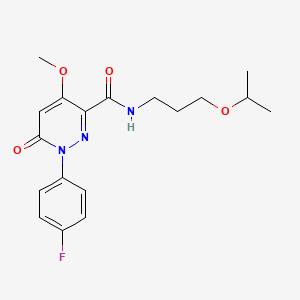
![N-{4-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)amino]phenyl}acetamide](/img/structure/B2417550.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-methoxybenzenesulfonamide](/img/structure/B2417551.png)
![tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]-1-methylethyl}carbamate](/img/structure/B2417552.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide](/img/structure/B2417553.png)

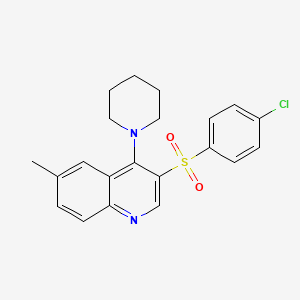
![5-[1-(4-chlorophenyl)cyclopentanecarbonyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2417556.png)

